(Oxan-2-ylmethyl)(propyl)amine

Description

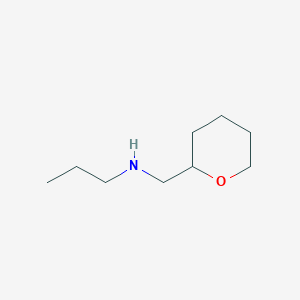

Structure

3D Structure

Properties

IUPAC Name |

N-(oxan-2-ylmethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-6-10-8-9-5-3-4-7-11-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGWUINPAIIGNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Chemical Characterization of Oxan 2 Ylmethyl Propyl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of (Oxan-2-ylmethyl)(propyl)amine. These methods provide a detailed picture of the electron distribution and energy levels within the molecule, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations, often employing hybrid functionals like B3LYP, are utilized to determine its optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.8 D |

| Mulliken Charge on N | -0.45 e |

| Mulliken Charge on O | -0.38 e |

Note: The data in this table is hypothetical and for illustrative purposes.

Møller-Plesset Perturbation Theory (MP2) Calculations

Møller-Plesset perturbation theory (MP2) is a post-Hartree-Fock method that provides a more accurate description of electron correlation, which is crucial for systems where electron-electron interactions are significant. fiveable.mewikipedia.org MP2 calculations are often employed to refine the geometries and energies obtained from DFT methods. nih.gov For this compound, MP2 calculations can provide a more accurate prediction of its conformational energies and the energy barriers for various chemical reactions. While computationally more demanding than DFT, MP2 offers a higher level of theory that can be essential for validating DFT results and for studying systems where DFT may not be sufficiently accurate. researchgate.netsmu.edu

Basis Set Selection and Methodologies in Theoretical Chemistry

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set. For a molecule like this compound, which contains heteroatoms with lone pairs of electrons, it is important to use a basis set that can adequately describe the diffuse nature of the electron density. Pople-style basis sets, such as 6-311++G(d,p), are commonly used. The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing anions and weak interactions, while "(d,p)" signifies the addition of polarization functions, which allow for more flexibility in describing the shape of the orbitals. The selection of an appropriate combination of theoretical method and basis set is a critical step in any computational study to ensure the reliability of the obtained results. researchgate.net

Conformational Analysis and Energy Landscapes

The flexibility of this compound arises from the rotation around several single bonds, leading to a complex potential energy surface with multiple local minima corresponding to different stable conformers. Conformational analysis aims to identify these stable structures and determine their relative energies. The oxane ring is expected to adopt a stable chair conformation. The orientation of the propyl group and the methyl group relative to the oxane ring will define the different conformers.

Computational methods can be used to explore the conformational space by systematically rotating the dihedral angles of the flexible bonds and calculating the energy of the resulting structures. This allows for the construction of a potential energy landscape, which provides a visual representation of the relative stabilities of the different conformers and the energy barriers between them. The most stable conformers are those that minimize steric hindrance and optimize intramolecular interactions.

Table 2: Relative Energies of Selected Conformers of this compound

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Equatorial substituent, extended propyl chain | 0.00 |

| 2 | Equatorial substituent, gauche propyl chain | 0.85 |

| 3 | Axial substituent, extended propyl chain | 2.10 |

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation through Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying and characterizing transition states. researchgate.net For a reaction involving this compound, such as a nucleophilic substitution or an acid-base reaction, theoretical calculations can be used to map out the entire reaction pathway, from reactants to products, including the high-energy transition state.

The transition state is a first-order saddle point on the potential energy surface, and its geometry and energy determine the activation energy of the reaction. By analyzing the vibrational frequencies of the transition state structure (which should have exactly one imaginary frequency corresponding to the reaction coordinate), chemists can confirm that it indeed connects the reactants and products. This detailed understanding of the reaction mechanism at the molecular level is invaluable for controlling and optimizing chemical reactions.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to establish a correlation between the molecular structure of a compound and its chemical reactivity. rsc.org For this compound, the key structural features that influence its reactivity include the basicity of the secondary amine, the steric hindrance around the nitrogen atom, and the presence of the oxane ring.

The propyl group and the oxan-2-ylmethyl group are both electron-donating, which increases the electron density on the nitrogen atom and enhances its basicity and nucleophilicity compared to simpler secondary amines. However, the bulky nature of these groups can also introduce steric hindrance, which may slow down reactions with sterically demanding electrophiles. The oxygen atom in the oxane ring can also influence reactivity through its electron-withdrawing inductive effect and its ability to participate in hydrogen bonding. By systematically modifying the structure of the amine and computationally evaluating its reactivity, it is possible to develop a quantitative structure-reactivity relationship (QSRR) model.

Table 3: Comparison of Calculated Properties for this compound and Related Amines

| Compound | Calculated pKa | HOMO Energy (eV) |

| Dipropylamine | 11.0 | -6.4 |

| This compound | 10.8 | -6.2 |

| Di-isobutylamine | 10.6 | -6.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Thermodynamic Parameters (e.g., Dissociation Constants for related amines)

The determination of thermodynamic parameters is crucial for understanding the chemical behavior of a compound in various systems. For amines, a key parameter is the acid dissociation constant (pKa) of the conjugate acid, which quantifies the amine's basicity. As experimental thermodynamic data for this compound are not extensively documented in publicly available literature, computational and theoretical methods provide a robust framework for their prediction. These predictions are often benchmarked against the known values of structurally related amines.

The basicity of an amine, and consequently its pKa value, is influenced by the stability of its protonated form (the conjugate acid). acs.org This stability is governed by electronic and steric effects within the molecule. Computational chemistry offers several approaches to estimate pKa values. acs.org These methods can be broadly categorized into those based on quantum mechanics and empirical models.

Quantum mechanical methods, such as those employing Density Functional Theory (DFT) or semi-empirical approaches like PM6 and AM1, calculate the Gibbs free energy change (ΔG) for the dissociation reaction. peerj.commdpi.comresearchgate.netresearchgate.net To accurately model the process in an aqueous solution, these calculations are coupled with continuum solvation models like COSMO or SMD, which simulate the effect of the solvent. peerj.comresearchgate.net An effective strategy to enhance accuracy is the use of an isodesmic reaction. This approach calculates the pKa of the target molecule relative to a chemically similar reference compound with a precisely measured experimental pKa, which helps to cancel out systematic errors in the calculation. peerj.com

For this compound, its structure as a secondary amine with both a simple alkyl group (propyl) and a more complex ether-containing substituent ((oxan-2-yl)methyl) dictates its basicity. The two alkyl substituents on the nitrogen atom generally increase basicity through an electron-donating inductive effect compared to a primary amine. However, the presence of the electronegative oxygen atom in the oxan (tetrahydropyran) ring introduces an electron-withdrawing inductive effect. This effect decreases the electron density on the nitrogen, thereby reducing its ability to accept a proton and lowering its basicity (and pKa) compared to a simple dialkylamine.

To predict a probable pKa range for this compound, it is instructive to compare it with related compounds. The pKa values for several relevant amines are presented in the table below.

Table 1: Experimental pKa Values of Selected Amines Related to this compound

| Compound Name | Structure | Amine Type | Reported pKa (at ~25°C) |

|---|---|---|---|

| n-Propylamine | CH₃(CH₂)₂NH₂ | Primary | 10.71 wikipedia.org |

| Monoethanolamine | HOCH₂CH₂NH₂ | Primary | 9.50 acs.orgacs.org |

| Piperidine (B6355638) | C₅H₁₀NH | Secondary (Cyclic) | 11.22 |

| Morpholine (B109124) | C₄H₈ONH | Secondary (Cyclic Ether) | 8.36 |

| This compound | (C₅H₉O)CH₂NH(CH₂)₂CH₃ | Secondary (Cyclic Ether) | Predicted Value |

The pKa of n-propylamine is 10.71. wikipedia.org The presence of the (oxan-2-yl)methyl group in place of a hydrogen atom is expected to lower this value due to the inductive effect of the ether oxygen. The magnitude of this effect can be estimated by comparing piperidine (pKa ≈ 11.22) with morpholine (pKa ≈ 8.36), where the oxygen atom is in the 4-position relative to the nitrogen. This placement results in a significant decrease in basicity of nearly 3 pKa units. In this compound, the oxygen atom is in the 4-position relative to the amine nitrogen (N-C-C-O), so a noticeable base-weakening effect is anticipated. However, the effect may be slightly less pronounced than in morpholine due to differences in ring conformation and the nature of the substitution. Therefore, the pKa of this compound is predicted to be lower than that of simple dialkylamines but likely higher than that of morpholine, falling within a probable range of 9.5 to 10.5.

Derivatives, Analogues, and Structural Modifications of Oxan 2 Ylmethyl Propyl Amine

Design and Synthesis of Homologues and Isomers

The synthesis of homologues and isomers of (Oxan-2-ylmethyl)(propyl)amine allows for a systematic investigation of how changes in chain length and substituent positioning affect the molecule's properties. Homologues can be designed by systematically varying the length of the N-alkyl chain, for instance, by replacing the propyl group with ethyl, butyl, or longer alkyl chains. The synthesis of these N-alkylated analogues can be achieved through standard methods such as reductive amination of tetrahydropyran-2-carbaldehyde with the desired primary amine or by N-alkylation of (tetrahydropyran-2-yl)methanamine with an appropriate alkyl halide. nih.govresearchgate.net

Isomers can be synthesized by altering the substitution pattern on the tetrahydropyran (B127337) ring. For example, moving the aminomethyl group from the 2-position to the 3- or 4-position of the oxan ring would yield positional isomers. The synthesis of these isomers requires appropriately substituted tetrahydropyran precursors. Recent advances in C-H functionalization offer a direct way to install functional groups on the THP ring, providing access to a variety of substituted aminotetrahydropyrans. nih.govresearchgate.netnih.gov For instance, a palladium(II)-catalyzed stereoselective γ-methylene C–H arylation of aminotetrahydropyran can be followed by α-alkylation or arylation of the primary amine to create highly substituted derivatives. nih.govresearchgate.netnih.gov

| Modification Type | Example Structure | General Synthetic Approach |

| Homologation | (Oxan-2-ylmethyl)(butyl)amine | Reductive amination of tetrahydropyran-2-carbaldehyde with butylamine. |

| Positional Isomerism | (Oxan-3-ylmethyl)(propyl)amine | Synthesis starting from a 3-substituted tetrahydropyran precursor. |

| Branched Isomerism | (Oxan-2-ylmethyl)(isopropyl)amine | Reductive amination with isopropylamine. |

Functionalization of the Propyl Chain

Modification of the propyl chain can introduce new functional groups that may engage in additional interactions with biological targets or alter the molecule's physicochemical properties. Functionalization strategies can include the introduction of unsaturation, hydroxyl groups, halogens, or other functionalities.

For example, propargylamine (B41283) derivatives, which contain a terminal alkyne on the propyl chain, are valuable in drug discovery and medicinal chemistry. nih.govresearchgate.net The alkyne moiety can serve as a reactive handle for further modifications via click chemistry or can participate in specific interactions with biological targets. researchgate.net The synthesis of such derivatives often involves the use of propargylamine in coupling reactions. researchgate.net

Another approach is the introduction of hydroxyl groups to increase polarity and potential hydrogen bonding capabilities. The synthesis of 2-hydroxy propylamine (B44156) derivatives has been explored for various pharmacological activities. researchgate.net

| Functional Group | Example Derivative | Potential Impact | Synthetic Route |

| Alkyne | N-((Tetrahydro-2H-pyran-2-yl)methyl)prop-2-yn-1-amine | Introduction of a reactive handle for click chemistry; potential for specific biological interactions. researchgate.net | A³ coupling reactions involving an aldehyde, an amine, and an alkyne. researchgate.net |

| Hydroxyl | 1-(N-((Tetrahydro-2H-pyran-2-yl)methyl)amino)propan-2-ol | Increased polarity, potential for hydrogen bonding. researchgate.net | Reaction of (tetrahydropyran-2-yl)methanamine with a substituted epoxide. researchgate.net |

| Phenyl | N-(3-phenylpropyl)(tetrahydro-2H-pyran-2-yl)methanamine | Increased lipophilicity and potential for aromatic interactions. google.com | Coupling of a phenylpropyl amine with a tetrahydropyran derivative. google.com |

Modifications to the Oxan Ring System

The tetrahydropyran (THP) ring can be replaced with other heterocyclic systems in a strategy known as bioisosteric replacement. cambridgemedchemconsulting.comprinceton.edu Bioisosteres are groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. This approach is widely used in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.com

Common bioisosteric replacements for the six-membered oxan ring include:

Tetrahydrofuran (B95107) (THF): A five-membered oxygen-containing heterocycle. The synthesis of the corresponding (oxolan-2-ylmethyl)(propyl)amine is well-documented. chemspider.com

Oxetane: A four-membered oxygen-containing ring. Oxetanes are used to introduce conformational constraints and improve metabolic stability. nih.gov

Azetidine, Pyrrolidine, and Piperidine (B6355638): Four, five, and six-membered nitrogen-containing heterocycles, respectively. The introduction of a basic nitrogen atom in the ring can significantly alter the compound's properties. Syntheses of these spirocyclic systems have been developed. nih.govorganic-chemistry.orgresearchgate.net

The choice of bioisostere can influence factors like polarity and metabolic stability. For instance, replacing a 1,2,4-oxadiazole (B8745197) ring with a more polar 1,3,4-oxadiazole (B1194373) has been shown to reduce metabolic degradation. nih.gov

| Ring System | Structure | Key Features |

| Tetrahydropyran (Oxan) | 6-membered O-heterocycle | Parent structure. |

| Tetrahydrofuran (Oxolan) | 5-membered O-heterocycle | More flexible than tetrahydropyran. chemspider.com |

| Oxetane | 4-membered O-heterocycle | Conformationally constrained, can improve metabolic stability. nih.gov |

| Pyrrolidine | 5-membered N-heterocycle | Introduction of a basic nitrogen. organic-chemistry.org |

| Piperidine | 6-membered N-heterocycle | Nitrogen analogue of tetrahydropyran. |

Introducing substituents directly onto the tetrahydropyran ring is a powerful strategy for creating diverse analogues. The development of methods for the direct functionalization of C-H bonds has become a significant area of research, as it allows for the modification of simple, readily available starting materials. nih.govresearchgate.netnih.gov

Palladium-catalyzed C-H activation has been successfully applied to aminotetrahydropyrans. nih.govresearchgate.netnih.gov This approach can be used to introduce aryl or other groups at various positions on the ring with high stereoselectivity. nih.govresearchgate.netnih.gov Alternatively, substituted tetrahydropyrans can be constructed through various cyclization strategies, such as intramolecular oxa-Michael reactions or hetero-Diels-Alder reactions, which allow for the incorporation of substituents during the ring-forming step. acs.orgacs.orgnih.govorganic-chemistry.org

| Substitution Position | Synthetic Method | Example Reactants | Yield |

| γ-position (C4) | Pd(II)-catalyzed C-H arylation | 3-aminotetrahydropyran, aryl iodides | Moderate to good nih.gov |

| α-position (C2, C6) | One-pot Henry/oxa-Michael reaction | 7-oxo-hept-5-enals, nitromethane | Excellent acs.org |

| Multiple positions | Organocatalytic cascade reaction | Acetylacetone, β-nitrostyrenes, alkynyl aldehydes | Moderate to good nih.gov |

Introduction of Stereochemical Control in Analogue Synthesis

Many bioactive molecules are chiral, and their biological activity often resides in a single enantiomer. Therefore, the development of stereoselective synthetic methods is crucial. yale.edu For analogues of this compound, the stereocenter at the C2 position of the tetrahydropyran ring is of particular importance.

Asymmetric synthesis strategies are employed to control the stereochemical outcome of reactions. semanticscholar.orgrsc.org These include:

Catalytic Asymmetric Reactions: The use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, can direct the formation of one enantiomer over the other. nih.govwhiterose.ac.uk For example, a highly diastereo- and enantioselective synthesis of 2,6-cis-substituted tetrahydropyrans has been achieved using a one-pot sequential catalysis involving Henry and oxa-Michael reactions. acs.org

Substrate-Controlled Reactions: The stereochemistry of the starting material can influence the stereochemical outcome of a reaction. Intramolecular allylations of chiral allylsilanes, for instance, can produce trisubstituted tetrahydropyrans with high stereoselectivity. acs.org

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective transformation, after which it is removed.

These methods allow for the synthesis of specific diastereomers and enantiomers, which is essential for studying their distinct biological properties. nih.govuva.es

| Reaction Type | Catalyst/Reagent | Stereoselectivity |

| Michael/Henry/Ketalization Cascade | Quinine-based squaramide organocatalyst | 93–99% ee nih.gov |

| Henry/oxa-Michael Sequence | Copper(II)/camphorsulfonic acid | 98–99% ee acs.org |

| Hetero Diels-Alder Reaction | Chiral Cr(III) catalyst | 91-93% ee nih.gov |

| Intramolecular Allylation | Brønsted acid activation of chiral allylsilane | High 1,3- and 1,4-stereoinduction acs.org |

Propylamine Derivatives in Academic Research

Propylamine and its derivatives are a class of compounds with broad applications in organic synthesis and medicinal chemistry. acs.org The propylamine moiety is found in a variety of biologically active molecules, including antihistamines like pheniramine (B192746) and chlorpheniramine. pharmacy180.comdrugbank.com

In academic research, propylamine derivatives are studied for a wide range of potential therapeutic applications. They have been investigated as:

Anticonvulsants and cardiovascular agents: Certain 2-hydroxy propylamine derivatives have shown anticonvulsant and cardiac activity. researchgate.net

Antispasmodic agents: Novel propylamine derivatives have been shown to possess significant antispasmodic properties. google.com

Precursors for drug synthesis: Propylamine derivatives serve as important intermediates in the synthesis of pharmaceuticals. For example, a specific propylamine derivative is a key intermediate in the preparation of atomoxetine. google.com

The cytotoxicity of some 3-substituted propylamine derivatives has also been studied, with research indicating that their effects may be related to oxidative deamination. nih.gov The versatility of the propylamine scaffold continues to make it an attractive target for synthetic and medicinal chemistry research. nih.govresearchgate.netacs.org

Advanced Research Applications in Chemical Sciences of Oxan 2 Ylmethyl Propyl Amine

Role as Versatile Building Blocks in Complex Molecule Construction

N-alkylated tetrahydrofurfurylamines, the class of compounds to which (Oxan-2-ylmethyl)(propyl)amine belongs, are recognized as versatile building blocks in organic synthesis. The inherent structure, featuring a saturated heterocyclic oxane ring and a secondary amine, provides multiple points for chemical modification. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, while the oxygen atom within the ring can influence the molecule's polarity and hydrogen bonding capabilities. These characteristics make such compounds valuable intermediates in the synthesis of more complex molecules. chemimpex.com

The parent compound, tetrahydrofurfurylamine (B43090), serves as a foundational scaffold for creating a variety of derivatives with applications in pharmaceuticals and agrochemicals. chemimpex.com By analogy, this compound could be employed in similar synthetic pathways, with the propyl group potentially modifying the lipophilicity and steric hindrance of the resulting molecules, thereby influencing their biological activity or material properties. The synthesis of novel α-furfuryl-2-alkylaminophosphonates from furan-based precursors highlights the utility of the broader class of furan-containing amines in constructing complex molecular architectures with potential applications in medicinal chemistry and materials science. nih.gov

Contributions to Materials Science and Engineering

The unique chemical structure of N-alkylated tetrahydrofurfurylamines suggests their potential for significant contributions to materials science and engineering, particularly in the development of functional polymers and catalysts.

Polymer Synthesis and Functional Materials Development

Tetrahydrofurfurylamine and its derivatives are utilized in the production of specialty polymers, including coatings and adhesives. chemimpex.com The amine functionality can act as a curing agent for epoxy resins, contributing to the cross-linked network and enhancing the final material's adhesion and durability. chemimpex.com It is plausible that this compound could be incorporated into polymer backbones or used as a modifying agent to impart specific properties. The oxane ring can enhance the thermal stability and solvent resistance of polymers, while the N-propyl group could influence the polymer's flexibility and surface characteristics.

The general class of furan-containing compounds is also explored for creating polymers with flame-retardant properties. For instance, polymers derived from furfurylamine (B118560) have demonstrated high char yield, suggesting their potential use as flame retardants. researchgate.net This indicates a possible, though underexplored, application for polymers synthesized using this compound.

Catalyst and Co-catalyst Development

Amines are widely used as catalysts and co-catalysts in various organic reactions. The basic nature of the nitrogen atom in this compound allows it to function as a base catalyst. Furthermore, the ability of amines to coordinate with metal centers makes them suitable ligands for the development of novel metal-based catalysts.

While specific catalytic applications of this compound are not documented, the broader family of amines is integral to many catalytic systems. For example, in the synthesis of tetrahydrofurfurylamine itself, nickel-based catalysts are employed for the reductive amination of furfural (B47365). researchgate.netrsc.org This underscores the close relationship between amines and catalysis. Derivatives of tetrahydrofurfurylamine could potentially be used to create chiral ligands for asymmetric catalysis, leveraging the stereocenter at the 2-position of the oxane ring.

Applications in Environmental Chemistry Research

The amine functionality in this compound suggests its potential utility in environmental applications, particularly in the area of carbon dioxide (CO2) capture. Amines are known to react reversibly with CO2, making them effective sorbents for capturing this greenhouse gas from industrial flue gases and the atmosphere.

Aqueous solutions of various amines, including tertiary amines, are extensively studied for CO2 capture. tees.ac.ukresearchgate.netmdpi.com The efficiency of a particular amine depends on factors such as its basicity, steric hindrance around the nitrogen atom, and solubility in the chosen solvent system. While there is no specific data on this compound for CO2 capture, its structural features as a secondary amine suggest it could participate in carbamate (B1207046) formation, the primary mechanism for CO2 absorption by primary and secondary amines. Research into melamine (B1676169) and its derivatives, which are nitrogen-rich compounds, also points to the potential of amine-functionalized materials for CO2 capture. nih.gov Further research would be needed to evaluate the CO2 absorption capacity, kinetics, and regeneration energy of this compound to determine its viability as a CO2 sorbent.

Green Chemistry Principles in Synthetic Applications

The synthesis of this compound and its derivatives can be approached through the lens of green chemistry. The parent amine, tetrahydrofurfurylamine, is often derived from furfural, a bio-based platform chemical obtained from lignocellulosic biomass. researchgate.net Utilizing renewable feedstocks is a core principle of green chemistry.

The catalytic synthesis of amines, including the reductive amination of furfural to produce tetrahydrofurfurylamine, often employs heterogeneous catalysts that can be easily separated and recycled, minimizing waste. researchgate.netrsc.org For instance, the use of Raney® Nickel as a recyclable catalyst for the switchable synthesis of furfurylamine and tetrahydrofurfurylamine exemplifies a greener synthetic route. researchgate.netrsc.org Applying such principles to the synthesis and subsequent use of this compound would enhance its environmental profile. The development of one-pot, multi-component reactions, such as the Kabachnik–Fields reaction for the synthesis of α-aminophosphonates from amines, also aligns with green chemistry principles by reducing the number of synthetic steps and minimizing waste. nih.gov

Development of Novel Chemical Reagents and Methodologies

The unique combination of a heterocyclic ether and a secondary amine in this compound makes it a candidate for the development of novel chemical reagents. The modification of the amine group or the oxane ring could lead to new reagents with specific functionalities. For example, its use as a precursor in the synthesis of novel aminophosphonates has been demonstrated with related furan-containing amines. nih.gov These compounds have shown potential as bioactive molecules, including as plant growth regulators. nih.gov

Furthermore, the development of new synthetic methodologies often relies on the availability of diverse building blocks. This compound, with its distinct structural features, could be employed in the discovery and optimization of new chemical transformations. The design and synthesis of novel N-alkyl-hydroxylamine reagents for the direct, iron-catalyzed installation of medicinally relevant amines from alkenes showcases how new amine-derived reagents can enable powerful synthetic methods. chemrxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.